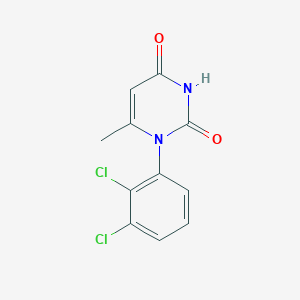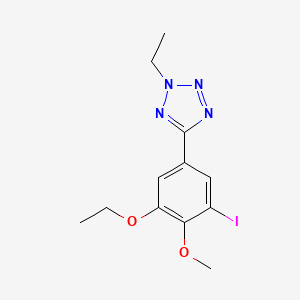![molecular formula C20H17N3O3 B4434815 N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4434815.png)
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine
Vue d'ensemble
Description
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Fragile X syndrome, anxiety, and depression.
Mécanisme D'action
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine selectively binds to and blocks the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and excitatory neurotransmission. By blocking this receptor, N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine can reduce excitatory neurotransmission and modulate synaptic plasticity, leading to its potential therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, reduction of excitatory neurotransmission, and improvement of cognitive function. N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has also been shown to have potential neuroprotective effects, reducing the toxicity of glutamate and preventing cell death in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine also has some limitations, including its short half-life and the need for high concentrations to achieve therapeutic effects.
Orientations Futures
There are several future directions for the study of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine and its potential therapeutic applications. These include the development of more potent and selective mGluR5 antagonists, the investigation of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine's potential therapeutic effects in other neurological disorders, and the exploration of the underlying mechanisms of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine's effects on synaptic plasticity and excitatory neurotransmission. Additionally, more research is needed to determine the optimal dosing and administration methods for N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine in humans.
Applications De Recherche Scientifique
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine can improve motor function in Parkinson's disease models, reduce anxiety-like behavior in animal models, and improve cognitive function in Fragile X syndrome models. N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine has also been shown to have potential therapeutic applications in depression, addiction, and schizophrenia.
Propriétés
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12-21-17-14-9-5-6-10-16(14)26-18(17)19(22-12)23-15(20(24)25)11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYAOWWCBNEJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC(CC3=CC=CC=C3)C(=O)O)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434743.png)
![2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434751.png)
![N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434759.png)

![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)
![4-(ethylthio)-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434801.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-methyl-1H-benzimidazole](/img/structure/B4434808.png)
![4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4434821.png)
![N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4434836.png)

![8-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434851.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4434862.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4434867.png)
![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4434871.png)